

# Lifirafenib in vitro cytotoxicity BRAF V600E mutant cells

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Lifirafenib

CAS No.: 1446090-79-4

Cat. No.: S533141

Get Quote

## Quantitative Data on Lifirafenib's Activity

The following table summarizes the key *in vitro* biochemical and cellular activity data for **Lifirafenib** from the search results [1] [2] [3]:

| Parameter                                            | Value  | Notes / Experimental Context |
|------------------------------------------------------|--------|------------------------------|
| <b>Biochemical IC<sub>50</sub> (Cell-free assay)</b> |        |                              |
| WT A-RAF                                             | 1 nM   |                              |
| C-RAF (Y340/341D)                                    | 7 nM   |                              |
| BRAF(V600E)                                          | 23 nM  |                              |
| EGFR                                                 | 29 nM  |                              |
| BRAF WT                                              | 32 nM  |                              |
| EGFR L858R/T790M                                     | 495 nM |                              |
| <b>Cellular Activity</b>                             |        |                              |

| Parameter                                           | Value          | Notes / Experimental Context                                                                         |
|-----------------------------------------------------|----------------|------------------------------------------------------------------------------------------------------|
| Inhibition of BRAF <sup>V600E</sup> -activated pERK | Effective      | Preferentially inhibits proliferation of cells with BRAF <sup>V600E</sup> or EGFR mutations [1] [2]. |
| Selective Cytotoxicity                              | Confirmed      |                                                                                                      |
| Inhibition of EGF-induced EGFR autophosphorylation  | Dose-dependent | Observed in A431 cells (Tyr1068) [1] [2].                                                            |

**Lifirafenib**'s novel mechanism involves simultaneous inhibition of key RAF family kinases and EGFR [4] [5]. This dual-targeting approach is particularly relevant for overcoming resistance in cancers like colorectal cancer, where EGFR-mediated reactivation of the MAPK pathway can limit the efficacy of first-generation BRAF inhibitors [4] [6].



Click to download full resolution via product page

**Lifirafenib's** dual mechanism inhibits mutant *BRAF* signaling and *EGFR*-mediated feedback reactivation of the *MAPK* pathway.

## Detailed Experimental Protocols

The search results provide a methodology for the key cell viability assay used to establish **Lifirafenib's** cytotoxicity [1] [2].

### Cell Viability Assay (CellTiter-Glo Luminescent Assay)

- **Cell Line:** A375 cells (a human melanoma cell line harboring the *BRAF* V600E mutation).
- **Procedure:**
  - **Cell Seeding:** Cells are seeded in 96-well plates. The number of cells per well is optimized for each cell line to ensure logarithmic growth over the 72-hour treatment period.
  - **Attachment:** Cells are left to attach for 16 hours.
  - **Compound Treatment:** Cells are treated with a 10-point dilution series of **Lifirafenib** in duplicate.
  - **Incubation:** Following a 3-day (72-hour) exposure to the compound, cell viability is assessed.
  - **Detection:** A volume of CellTiter-Glo reagent equal to the volume of cell culture medium in each well is added. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
  - **Measurement:** The luminescent signal is measured, which is proportional to the amount of ATP present, indicating the number of metabolically active (viable) cells.
- **Data Analysis:** EC<sub>50</sub> values for cell viability are determined from the dose-response curves.

## Key Insights for Researchers

The data indicates that **Lifirafenib** is a potent, first-in-class inhibitor that uniquely targets both *RAF* dimers and *EGFR* [4] [6]. This profile makes it a promising candidate for treating tumors driven by *BRAF* V600E mutations, particularly in contexts where **EGFR-mediated reactivation** of the *MAPK* pathway is a known resistance mechanism to first-generation *BRAF* inhibitors, such as in colorectal cancer [4]. Its ability to achieve sustained inhibition of pERK in models where this feedback occurs is a key differentiator [1] [2].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Lifirafenib (BGB-283) | Raf inhibitor | Mechanism [selleckchem.com]
2. Lifirafenib (BGB-283) Datasheet [selleckchem.com]
3. Lifirafenib (BGB-283) | Raf/EGFR Inhibitor [medchemexpress.com]
4. Phase I, Open-Label, Dose-Escalation/Dose-Expansion ... [pmc.ncbi.nlm.nih.gov]
5. lifirafenib | Ligand page [guidetopharmacology.org]
6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Lifirafenib in vitro cytotoxicity BRAF V600E mutant cells].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b533141#lifirafenib-in-vitro-cytotoxicity-braf-v600e-mutant-cells>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)